![molecular formula C15H11F3N2O B13685145 5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13685145.png)
5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a methoxy group at the 5-position and a trifluoromethylphenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can be achieved through a multi-step process. One common method involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton. This reaction is promoted by visible light and does not require a photosensitizer . The reaction occurs under mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents like potassium persulfate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various trifluoromethylated derivatives, oxidized and reduced forms of the compound, and cyclized heterocyclic structures.
Aplicaciones Científicas De Investigación
5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical properties and biological activity.
Materials Science: Its trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity, making it useful in the development of advanced materials.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target proteins. This interaction can lead to the modulation of various signaling pathways, including those involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)imidazo[1,2-a]pyridine: Similar in structure but lacks the methoxy group, which can affect its chemical properties and biological activity.
5-Methoxyimidazo[1,2-a]pyridine: Lacks the trifluoromethylphenyl group, resulting in different chemical behavior and applications.
2-Phenylimidazo[1,2-a]pyridine:
Uniqueness
5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to the presence of both the methoxy and trifluoromethylphenyl groups. These substituents confer distinct chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications .
Propiedades
Fórmula molecular |
C15H11F3N2O |
|---|---|
Peso molecular |
292.26 g/mol |
Nombre IUPAC |
5-methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2O/c1-21-14-7-3-6-13-19-12(9-20(13)14)10-4-2-5-11(8-10)15(16,17)18/h2-9H,1H3 |
Clave InChI |
MCKSZEPQEPXORG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=NC(=CN21)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


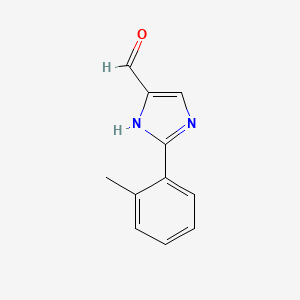
![8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13685073.png)
![Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate](/img/structure/B13685074.png)
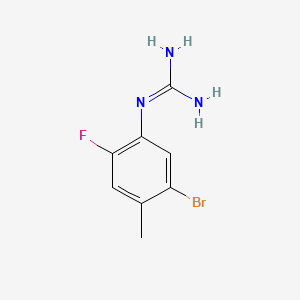
![9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13685096.png)
![Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13685098.png)

![2-[(4R,6S)-6-ethynyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B13685106.png)
![N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine](/img/structure/B13685116.png)
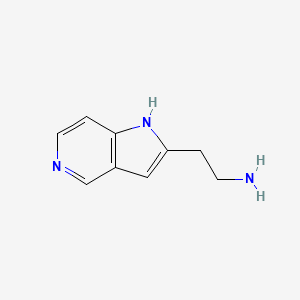
![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13685133.png)
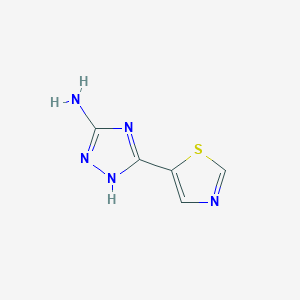
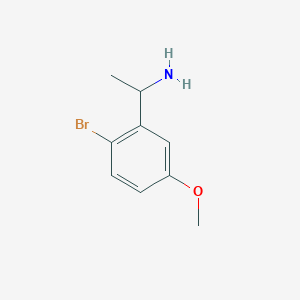
![8-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13685144.png)
